molecular formula C12H24N2 B2443459 1-(Piperidin-2-ylmethyl)azepane CAS No. 881040-50-2

1-(Piperidin-2-ylmethyl)azepane

Cat. No.: B2443459
CAS No.: 881040-50-2
M. Wt: 196.338
InChI Key: XKPCHBSSELSCOG-UHFFFAOYSA-N
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Description

1-(Piperidin-2-ylmethyl)azepane is a nitrogen-containing heterocyclic compound with the molecular formula C12H24N2. It features a unique hybrid structure combining two privileged scaffolds in medicinal chemistry: a piperidine ring and an azepane (7-membered ring) ring, connected by a methylene bridge. This structure makes it a valuable intermediate in organic synthesis and drug discovery research. Piperidine and azepane derivatives are recognized as pivotal cornerstones and ubiquitous building blocks in the pharmaceutical industry, present in more than twenty classes of pharmaceuticals . Compounds containing these scaffolds show a wide variety of biological activities and are utilized in the research and development of ligands for various therapeutic targets . Specifically, derivatives of piperidine and azepane have been investigated as active ligands for central nervous system (CNS) targets, such as the histamine H3 receptor , and as muscarinic M4 receptor agonists . As a bifunctional building block, this compound provides researchers with a versatile template for the design and synthesis of novel bioactive molecules, peptidomimetics, and chemical libraries. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(piperidin-2-ylmethyl)azepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2/c1-2-6-10-14(9-5-1)11-12-7-3-4-8-13-12/h12-13H,1-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKPCHBSSELSCOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CC2CCCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Piperidin 2 Ylmethyl Azepane and Congeneric Scaffolds

Strategic Approaches for Azepane Ring Construction

The formation of the seven-membered azepane ring is a significant challenge in synthetic chemistry due to unfavorable cyclization kinetics. Nevertheless, several effective strategies have been developed, including ring-expansion, cyclization, and dearomatization reactions.

Ring-Expansion Methodologies for Azepane Formation

Ring-expansion reactions offer a powerful route to azepane derivatives from more readily available smaller ring systems, such as pyrrolidines or piperidines. This strategy can provide excellent stereoselectivity and regioselectivity. For instance, diastereomerically pure azepane derivatives have been prepared through the expansion of a piperidine (B6355638) ring in excellent yields. This approach has been successfully applied to construct the azepine backbone of potentially bioactive compounds. Another method involves the transformation of 5-arylpyrrolidine-2-carboxylates into 1H-benzo[b]azepine-2-carboxylates, promoted by Copper(I) and microwave activation. This cascade reaction proceeds via an intramolecular Ullmann-type annulation and rearrangement.

Starting MaterialMethodKey FeaturesResulting ScaffoldRef.
Substituted PiperidinesChemical RearrangementExclusive stereoselectivity and regioselectivity.Diastereomerically pure azepanes
5-Arylpyrrolidine-2-carboxylatesCu(I)-promoted Ullmann-type Annulation/RearrangementMicrowave-activated; produces optically active forms.1H-Benzo[b]azepine-2-carboxylates
PyrrolidinesNucleophilic attack on a bicyclic azetidinium intermediateRegioselective; allows for diverse substitutions at C4.Di- and tri‐substituted fluoroalkylated azepanes

Cyclization Reactions for Azepane Synthesis

Direct cyclization reactions are a fundamental approach to constructing the azepane core. Various catalytic systems have been developed to facilitate this transformation.

Copper-Catalyzed Tandem Amination/Cyclization: An efficient method for preparing trifluoromethyl-substituted azepin-2-carboxylates involves a Cu(I)-catalyzed tandem amination/cyclization of functionalized allenynes with primary and secondary amines.

Silyl-aza-Prins Cyclization: The synthesis of seven-membered nitrogen heterocycles can be achieved through a silyl-aza-Prins cyclization. This process can yield trans-azepanes with high yields and excellent diastereoselectivities. The outcome of the reaction can be dependent on the Lewis acid catalyst employed; for example, InCl₃ selectively produces azepanes, while TMSOTf may yield tetrahydropyran derivatives. More recently, iron(III) salts have been used as sustainable catalysts for this type of cyclization under mild conditions to form tetrahydroazepines.

Cyclization TypeCatalystSubstratesKey OutcomeRef.
Tandem Amination/CyclizationCu(I)Functionalized allenynes and aminesSelective preparation of functionalized azepin-2-carboxylates
Silyl-aza-Prins CyclizationInCl₃Allylsilyl amines and aldehydesHigh yields and diastereoselectivities of trans-azepanes
Silyl-aza-Prins CyclizationIron(III) salts1-Amino-3-triphenylsilyl-4-pentenes and aldehydesEfficient synthesis of tetrahydroazepines under mild conditions

Dearomative Ring Expansion Strategies for Azepanes

A novel and powerful strategy for synthesizing complex azepanes involves the dearomative ring expansion of simple nitroarenes. This photochemical process converts the six-membered benzene ring into a seven-membered azepane system in just two steps. The reaction is mediated by blue light at room temperature and centers on the conversion of a nitro group into a singlet nitrene. A subsequent hydrogenolysis furnishes the final azepane product. This method addresses the underrepresentation of the seven-membered azepane scaffold in medicinal chemistry compared to five- and six-membered rings like pyrrolidine (B122466) and piperidine.

Asymmetric Synthetic Routes to Chiral Azepane Derivatives

The development of asymmetric syntheses is crucial for accessing enantiomerically pure azepane derivatives for pharmaceutical applications. A robust and scalable asymmetric synthesis of (2S,5S)-5-substituted-azepane-2-carboxylate derivatives has been developed, starting from a known hydroxy-ketone. A key step in this synthesis is the oxidative cleavage of an aza-bicyclo[3.2.2]nonene intermediate, which stereoselectively establishes the substituents at the C2 and C5 positions. Additionally, copper-catalyzed asymmetric intramolecular reductive or borylative cyclizations have been successfully employed for the enantioselective synthesis of dibenzo[b,d]azepines that feature both central and axial chirality. These reactions proceed with good yields and excellent diastereo- and enantioselectivities under mild conditions.

MethodKey Intermediate/StepChirality ControlTarget ScaffoldRef.
Oxidative CleavageAza-bicyclo[3.2.2]noneneStereoselective generation of C2 and C5 substituents(2S,5S)-5-substituted-azepane-2-carboxylates
Intramolecular CyclizationCu-catalyzed reductive or borylative cyclizationExcellent diastereo- and enantioselectivityDibenzo[b,d]azepines with central and axial chirality
Mo-Catalyzed Asymmetric Allylic AlkylationExhaustive reduction of a 1,4-dicarbonyl scaffoldAccess to nearly perfect levels of enantiopurityEnantioenriched antibacterial azepane

Strategic Approaches for Piperidine Ring Construction

The piperidine ring is a ubiquitous structural motif in pharmaceuticals and natural products. Its construction is well-established, with reductive amination being a particularly versatile and widely used method.

Reductive Amination Protocols in Piperidine Synthesis

Reductive amination is a powerful C-N bond-forming reaction that typically involves the condensation of an amine with a carbonyl compound to form an imine or iminium ion, which is then reduced in situ to the corresponding amine. The double reductive amination (DRA) of dicarbonyl compounds is a straightforward and efficient method for accessing the piperidine skeleton.

This approach is highly versatile due to the wide availability of various amines that can serve as the nitrogen source. For instance, the reaction can be performed on sugar-derived dicarbonyls to ensure the desired absolute configuration of hydroxyl groups in the synthesis of polyhydroxypiperidines. A variety of reducing agents can be employed, including sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride [NaBH(OAc)₃], and catalytic hydrogenation. To avoid the use of toxic cyanide-containing reagents, the borane-pyridine complex has been developed as a less expensive and less toxic alternative for the reductive amination of piperidines with aldehydes.

Carbonyl SubstrateAmine SourceReducing AgentKey FeaturesRef.
Dicarbonyl compoundsVarious aminesNaBH₃CN, H₂/catalystDouble reductive amination (DRA) for direct piperidine access
AldehydesSecondary amines (piperidines)Borane-pyridine complexA less toxic, non-cyanide alternative to NaBH₃CN
ω-Amino fatty acids-Phenylsilane with an iron complex catalystIron-catalyzed reductive amination for piperidine formation

Intramolecular Cyclization Methods for Piperidine Rings

Intramolecular cyclization is a powerful strategy for forming the piperidine ring, wherein a linear precursor containing a nitrogen source undergoes ring closure. A variety of methods exist to initiate this transformation.

One common approach is the radical-mediated cyclization of linear amino-aldehydes, which can be catalyzed by transition metals like cobalt(II) to produce piperidines in good yields nih.gov. Another significant method is the intramolecular hydroamination/cyclization cascade of alkynes. This reaction proceeds through an acid-mediated functionalization of the alkyne to form an enamine, which generates an iminium ion that subsequently cyclizes and is reduced to form the piperidine structure nih.gov.

Further strategies include metal-catalyzed cyclizations, electrophilic cyclizations, and aza-Michael reactions, providing a diverse set of tools for ring formation nih.gov. The choice of method often depends on the desired substitution pattern and stereochemistry of the final product.

Intramolecular Cyclization MethodKey FeaturesCatalyst/Reagent Example
Radical-Mediated CyclizationEffective for linear amino-aldehydes.Cobalt(II) complexes nih.gov
Reductive Hydroamination/CyclizationUtilizes alkyne precursors to form an iminium ion intermediate.Acid-mediated nih.gov
Iron-Catalyzed Reductive AminationCyclization of ϖ-amino fatty acids. Phenylsilane acts as a reductant.Iron complex nih.gov
Table 1: Overview of selected intramolecular cyclization methods for piperidine synthesis.

Mannich-Type Reactions Incorporating Piperidine Moieties

The Mannich reaction is a classic three-component condensation involving an amine, a non-enolizable aldehyde (like formaldehyde), and a compound with an acidic proton (such as a ketone), making it highly effective for constructing β-amino carbonyl compounds which are precursors to piperidines. Variations of this reaction have been developed to enhance its utility and stereocontrol.

The nitro-Mannich (or aza-Henry) reaction , for instance, involves the reaction of a nitroalkane with an imine to form a β-nitroamine. This intermediate is a versatile precursor for piperidine-based drugs, and the reaction can be rendered diastereoselective and enantioselective. Subsequent reduction and cyclization of the nitro-Mannich adduct can yield highly substituted piperidine rings nih.gov.

Reaction TypeReactantsKey IntermediateApplication
Classic Mannich ReactionAmine, Aldehyde, Carbonyl Compoundβ-Amino Carbonyl (Mannich base)Synthesis of 4-piperidones
Nitro-Mannich ReactionImine, Nitroalkaneβ-NitroamineStereoselective synthesis of functionalized piperidines nih.gov
Table 2: Comparison of Mannich-type reactions for piperidine synthesis.

Asymmetric Synthetic Routes to Chiral Piperidine Derivatives

The biological activity of piperidine-containing molecules is often dependent on their stereochemistry, necessitating the development of asymmetric synthetic routes. These methods aim to produce enantiomerically enriched piperidines.

One powerful strategy is the asymmetric intramolecular aza-Michael reaction (IMAMR) . The use of a quinoline organocatalyst with trifluoroacetic acid as a co-catalyst can afford enantiomerically enriched 2,5- and 2,6-disubstituted piperidines in good yields nih.gov. The stereoselectivity is controlled by the chiral catalyst, which directs the formation of one enantiomer over the other.

Another approach involves the nitro-Mannich/reduction cyclization cascade . The initial diastereoselective Mannich reaction can be used to set the stereochemistry of the acyclic precursor, which is then retained during the subsequent reductive cyclization to form the chiral piperidine nih.gov.

Asymmetric StrategyDescriptionExample Catalyst/Auxiliary
Asymmetric Intramolecular aza-Michael Reaction (IMAMR)Organocatalyzed cyclization of an amine onto an α,β-unsaturated system.Quinoline organocatalyst nih.gov
Nitro-Mannich/Reduction CyclizationStereochemistry is established in the initial Mannich reaction and preserved through cyclization.Chiral amine or catalyst for Mannich step nih.gov
Table 3: Selected asymmetric routes to chiral piperidine derivatives.

Coupling Strategies for the Integration of Piperidine and Azepane Moieties

Once the piperidine ring is formed, or concurrently with its formation, strategies are required to link it to the seven-membered azepane ring.

Linker-Mediated Coupling Approaches

Linker-mediated coupling involves joining pre-formed piperidine and azepane rings via a connecting functional group, such as the methylene (B1212753) bridge in 1-(Piperidin-2-ylmethyl)azepane. A primary method to achieve this is reductive amination .

This reaction involves the condensation of an aldehyde or ketone with a primary or secondary amine to form an imine or iminium ion, which is then reduced in situ to the corresponding amine. To synthesize the target molecule, piperidine-2-carbaldehyde would be reacted with azepane in the presence of a reducing agent. A variety of reducing agents can be employed, from mild reagents like sodium triacetoxyborohydride to catalytic hydrogenation. This method is one of the most widely used for C-N bond formation in the pharmaceutical industry due to its operational simplicity and broad applicability researchgate.netmdpi.com.

Another linker strategy involves the alkylation of azepane with a piperidine derivative containing a leaving group, such as 2-(chloromethyl)piperidine or 2-(tosyloxymethyl)piperidine. This nucleophilic substitution reaction forms the C-N bond of the methylene linker.

Sequential Ring Construction Strategies

Sequential strategies build one ring system from the other or construct them in a stepwise fashion. A notable example is the synthesis of azepanes via piperidine ring expansion . In this approach, a functionalized piperidine is used as a template, and a series of reactions expands the six-membered ring into a seven-membered azepane. This method can provide diastereomerically pure azepane derivatives with excellent stereoselectivity and regioselectivity rsc.org.

Alternatively, azaheterocycles such as piperidines and azepanes can be synthesized through the ring-expansion of smaller rings, like bicyclic aziridinium ions. Nucleophilic attack on these strained intermediates can selectively yield either piperidine or azepane rings, providing a route to complex, biologically active molecules nih.govmdpi.com. Recently, a strategy to prepare complex azepanes from simple nitroarenes via a photochemical dearomative ring expansion has also been reported, which can then be functionalized to couple with a piperidine moiety nih.gov.

Exploration of Spiro-Fused Systems

Spiro-fused systems represent a distinct architectural class where the piperidine and azepane rings share a single common atom. The synthesis of these complex, three-dimensional structures often requires specialized methods. While the direct spiro-fusion of a piperidine and an azepane is less common, the principles for creating spirocyclic piperidines can be extended. These methods often involve intramolecular cyclization or cycloaddition reactions where the spirocenter is formed during the key ring-forming step. The construction of spiro-fused N-heterocycles is of significant interest in medicinal chemistry for exploring novel regions of chemical space.

Challenges and Recent Advancements in the Synthesis of Substituted Azepanes

The seven-membered azepane ring is a significant structural motif found in a variety of natural products and bioactive molecules. nih.gov Despite its importance, the azepane scaffold is notably underrepresented in medicinal chemistry libraries compared to five- and six-membered nitrogen heterocycles like pyrrolidine and piperidine. researchgate.netnih.gov This disparity is largely due to a lack of efficient and modular synthetic routes for their preparation. nih.govnih.govacs.org The synthesis of functionalized azepanes presents a continuous challenge for organic chemists, centered around several key difficulties. researchgate.net

One of the primary obstacles is the slow kinetics of cyclization for forming a seven-membered ring. nih.gov Furthermore, controlling the configuration at multiple stereocenters during the synthesis is a significant hurdle. nih.govacs.org Traditional methods have often struggled with low selectivity, while certain advanced strategies face challenges such as unfavorable thermodynamics and reaction reversibility. nih.govresearchgate.net These difficulties have spurred the development of innovative and robust methods to construct these medium-ring heterocyclic systems.

Recent years have seen remarkable progress in overcoming these synthetic barriers, with advancements in ring expansion strategies, C–H activation, and novel catalytic cyclizations. These new methodologies provide improved access to complex and stereochemically defined azepane derivatives.

Key Challenges in Azepane Synthesis:

Unfavorable Cyclization Kinetics: The formation of a seven-membered ring is often kinetically disfavored compared to smaller rings. nih.gov

Stereochemical Control: Achieving high stereoselectivity in the synthesis of polysubstituted azepanes is difficult. nih.govacs.org

Limited Modular Routes: A lack of versatile and efficient synthetic strategies has limited the exploration of azepane chemical space in drug discovery. researchgate.netnih.govnih.gov

Recent Advancements in Synthetic Strategies

To address the longstanding challenges, researchers have developed several powerful new strategies for the synthesis of substituted azepanes.

Ring Expansion Reactions

Ring expansion offers an effective pathway to azepanes from more readily available smaller rings. A groundbreaking recent development is the photochemical dearomative ring expansion of simple nitroarenes. researchgate.netnih.gov This method uses blue light to convert a six-membered benzenoid framework into a seven-membered ring system, followed by hydrogenolysis to yield the saturated azepane in just two steps. researchgate.netnih.govmanchester.ac.uk This strategy provides access to complex azepanes from simple starting materials and has been used to create azepane analogues of known piperidine-containing drugs. researchgate.netnih.gov

Another significant advancement is the palladium-catalyzed two-carbon ring expansion of 2-alkenyl pyrrolidines and piperidines. rsc.org This methodology proceeds under mild conditions, is tolerant of various functional groups, and can proceed with high enantioretention, offering a direct route to sp³-rich azepane and azocane systems. rsc.org Other notable ring expansion techniques include the tandem Staudinger-aza Wittig reaction of 6-azido sugars and stereoselective piperidine ring expansions. nih.govrsc.org

Starting MaterialMethodKey FeaturesYieldsReference
NitroarenesPhotochemical Dearomative Ring Expansion (Blue Light)Two-step process; Access to complex azepanesHigh researchgate.netnih.gov
2-Alkenyl PiperidinesPalladium-Catalyzed Allylic Amine RearrangementTwo-carbon expansion; Mild conditions; High enantioretentionGood to High rsc.org
5-Arylpyrrolidine-2-carboxylatesIntramolecular Ullmann-Type Annulation/Rearrangement Cascade (UARC)Copper(I)-promoted; Microwave activation67-89% cityu.edu.hk

C-H Activation and Carbonylative Cyclization

Direct functionalization of C-H bonds has emerged as a powerful tool in modern synthesis. A modular, rhodium-catalyzed approach to azepines involves the C-C bond activation of aminocyclopropanes under a carbon monoxide atmosphere. nih.govacs.org This process generates a rhodacyclopentanone intermediate that undergoes an intramolecular C-H metalation of a tethered N-aryl or N-vinyl group, enabling a byproduct-free heterocyclization. nih.govacs.org This strategy is appealing as it uses the strain of the cyclopropane ring to initiate the reaction and achieves a challenging ring closure. nih.gov The scope is broad, tolerating a range of electron-rich and electron-poor arenes with high regioselectivity. nih.gov

Catalyst SystemSubstrate TypeKey TransformationYieldsReference
[Rh(cod)₂]OTf / P(4-CF₃C₆H₄)₃N-Aryl AminocyclopropanesCarbonylative C-C Activation / C-H Metalationup to 82% nih.govacs.org
Rhodium CatalystAmides and α,β-Unsaturated CarbonylsC-H Activation StrategyHigh researchgate.net

Novel Catalytic and Chemoenzymatic Methods

The development of novel catalysts has opened new avenues for azepane synthesis. An osmium-catalyzed tethered aminohydroxylation reaction has been successfully applied to the stereoselective synthesis of heavily hydroxylated azepane iminosugars. nih.govacs.org This method forms the key C–N bond with complete regio- and stereocontrol. nih.govacs.org Similarly, copper(I)-catalyzed tandem amination/cyclization of functionalized allenynes provides an efficient route to trifluoromethyl-substituted azepines. nih.gov

Chemoenzymatic approaches combine the selectivity of enzymes with the power of traditional organic synthesis. Enantioenriched 2-aryl azepanes have been generated via asymmetric reductive amination using imine reductases or by deracemization with monoamine oxidases. nih.gov The resulting amines are converted to N'-aryl ureas, which undergo a stereospecific rearrangement mediated by an organolithium base to yield previously inaccessible enantioenriched 2,2-disubstituted azepanes. nih.gov

Further innovation is seen in ruthenium-catalyzed cross-metathesis of cyclic α-allyl-β-oxoesters with acrylonitrile, followed by a palladium-catalyzed hydrogenation and reductive amination sequence. chemistryviews.org This process delivers optically active annulated azepane scaffolds stereoselectively. chemistryviews.org Additionally, intermolecular hetero-[5+2] cycloadditions between oxidopyrylium ylides and cyclic imines have been developed, providing rapid access to highly substituted azepanes with excellent stereocontrol. researchgate.net

Chemical Reactivity and Transformational Studies of 1 Piperidin 2 Ylmethyl Azepane Analogs

Functional Group Transformations on the Azepane Ring System

The introduction of substituents onto the carbon framework of the azepane ring is another key strategy. This can be accomplished through various synthetic methods, including cycloaddition reactions to form the ring with pre-installed functional groups or by direct functionalization of a pre-existing azepane scaffold. For example, α-lithiation of N-protected azepanes followed by reaction with electrophiles can introduce substituents at the C-2 position. The conformational flexibility of the azepane ring is a crucial factor to consider, as it can impact the stereochemical outcome of these transformations. lifechemicals.com

Below is a table summarizing common functional group transformations on the azepane ring:

TransformationReagents and ConditionsResulting Functional Group
N-AlkylationAlkyl halide, base (e.g., K2CO3, Et3N)N-Alkyl
N-AcylationAcyl chloride or anhydride, baseN-Acyl
N-ArylationAryl halide, Palladium or Copper catalyst, baseN-Aryl
α-Functionalizationn-BuLi, TMEDA; then electrophile (e.g., R-X, RCHO)C-2 Substituted
Ring-closing MetathesisGrubbs' catalyst on a diene precursorFunctionalized Azepane

Functional Group Transformations on the Piperidine (B6355638) Ring System

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a prevalent scaffold in numerous biologically active compounds. nih.gov Functionalization of the piperidine ring in analogs of 1-(Piperidin-2-ylmethyl)azepane can be achieved at various positions, with the nitrogen atom and the carbon atoms of the ring being primary targets.

N-functionalization of the piperidine nitrogen is a straightforward approach to introduce diversity. Similar to the azepane ring, N-alkylation, N-acylation, and N-arylation are common transformations. The reactivity of the piperidine nitrogen can be influenced by the nature of the substituent at the 2-position.

Functionalization of the carbon skeleton of the piperidine ring can be achieved through several methods. For instance, deprotonation at the α-position to the nitrogen (C-2 or C-6) using a strong base, followed by quenching with an electrophile, allows for the introduction of various substituents. The presence of the azepanylmethyl group at the C-2 position can sterically hinder reactions at this site, potentially directing functionalization to other positions on the ring.

The following table outlines key functional group transformations on the piperidine ring:

TransformationReagents and ConditionsResulting Functional Group
N-AlkylationAlkyl halide, baseN-Alkyl
N-AcylationAcyl chloride or anhydride, baseN-Acyl
α-Metalations-BuLi, TMEDA; then electrophileC-2 or C-6 Substituted
Pictet-Spengler ReactionAldehyde or ketone, acid catalystFused Piperidine System
Catalytic Hydrogenation of Pyridine PrecursorH2, catalyst (e.g., PtO2, Pd/C)Substituted Piperidine

Intramolecular Rearrangements and Isomerization Pathways

Molecules containing both piperidine and azepane rings can undergo fascinating intramolecular rearrangements and isomerizations. One notable transformation is the ring expansion of a piperidine to an azepane. This can be achieved through various synthetic strategies, often involving the formation of a reactive intermediate that facilitates the expansion. For example, diastereomerically pure azepane derivatives have been prepared with excellent stereoselectivity and regioselectivity through piperidine ring expansion. rsc.org

Another area of interest is the potential for transannular reactions, where a functional group on one ring interacts with the other. The proximity of the two rings in this compound could facilitate such reactions under specific conditions, leading to the formation of bridged or fused bicyclic systems. The study of these pathways is crucial for understanding the conformational dynamics and potential for creating structurally complex and novel molecular architectures.

Isomerization can also occur, for instance, through epimerization at a stereocenter on either ring, potentially catalyzed by acid or base. The relative stability of different isomers will depend on the steric and electronic interactions between the substituents on both rings.

Investigation of Stability and Chemical Reactivity under Varied Reaction Conditions

The stability and reactivity of this compound analogs are critical considerations for their synthesis, purification, and storage, as well as for their potential applications. The presence of two basic nitrogen atoms makes these compounds susceptible to reactions under acidic conditions, such as salt formation or acid-catalyzed rearrangements.

The thermal stability of these compounds is also an important factor. At elevated temperatures, degradation or isomerization might occur. The specific decomposition pathways would depend on the nature and position of any additional functional groups on the rings.

The reactivity of the N-H bonds (if present) and C-H bonds can be exploited for further functionalization. For example, oxidation of the nitrogen atoms or the carbon skeleton can lead to a variety of new derivatives. The choice of oxidizing agent and reaction conditions will determine the outcome of these transformations. Understanding the reactivity profile under different pH values, temperatures, and in the presence of various reagents is essential for controlling chemical transformations and ensuring the integrity of the molecular scaffold.

The following table provides a general overview of the stability and reactivity of such analogs:

ConditionPotential Outcome
Acidic (e.g., HCl, H2SO4)Protonation of nitrogen atoms, salt formation, potential for acid-catalyzed rearrangements.
Basic (e.g., NaOH, t-BuOK)Deprotonation (if acidic protons are present), potential for base-catalyzed isomerizations.
Oxidative (e.g., H2O2, KMnO4)N-oxidation, C-H oxidation leading to hydroxylated or carbonylated derivatives.
Reductive (e.g., H2/Pd, LiAlH4)Reduction of any existing reducible functional groups (e.g., carbonyls, double bonds).
ThermalPotential for degradation, isomerization, or intramolecular reactions depending on the substitution pattern.

Structural Characterization and Advanced Analytical Methods for 1 Piperidin 2 Ylmethyl Azepane

Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopy provides fundamental insights into the atomic and molecular structure of 1-(Piperidin-2-ylmethyl)azepane, revealing the connectivity of atoms and the nature of the chemical bonds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of this compound. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment of each proton and carbon atom.

¹H NMR: The proton NMR spectrum of this compound would exhibit a series of signals corresponding to the protons on the piperidine (B6355638) and azepane rings, as well as the methylene (B1212753) bridge connecting them. The chemical shifts (δ) for the protons on the saturated heterocyclic rings are expected to appear in the upfield region, typically between 1.0 and 3.5 ppm. The protons adjacent to the nitrogen atoms would be deshielded and thus appear at a higher chemical shift compared to the other methylene protons in the rings. The N-H proton signal would likely appear as a broad singlet, the position of which can be concentration and solvent dependent.

¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. rsc.org For this compound, distinct signals would be observed for the carbons of the piperidine ring, the azepane ring, and the bridging methylene group. rsc.org Carbons bonded directly to the nitrogen atoms are expected to resonate further downfield (typically 40-60 ppm) compared to other methylene carbons in the rings (typically 20-30 ppm) due to the electron-withdrawing effect of nitrogen. spectrabase.com

2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for unambiguously assigning the ¹H and ¹³C signals. A COSY spectrum would reveal proton-proton coupling relationships within the piperidine and azepane rings, helping to trace the connectivity of the proton network. An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on its attached proton's chemical shift.

Temperature-Dependent NMR: The piperidine and azepane rings are not planar and exist in various rapidly interconverting chair and boat-like conformations at room temperature. researchgate.netarkat-usa.org Temperature-dependent NMR studies can provide insight into these dynamic processes. arkat-usa.orgnih.gov By lowering the temperature, the rate of conformational exchange can be slowed, potentially leading to the decoalescence of averaged signals into distinct signals for axial and equatorial protons, allowing for the determination of the energy barriers of ring inversion. arkat-usa.org

Table 1: Predicted NMR Data for this compound

TechniqueAtom TypePredicted Chemical Shift (δ) Range (ppm)Notes
¹H NMR Ring -CH₂- (not adjacent to N)1.2 - 1.9Complex overlapping multiplets are expected.
Ring -CH₂-N- and -CH-N-2.5 - 3.5Signals are shifted downfield due to the adjacent nitrogen.
-NH -Variable (1.0 - 4.0)Signal is often broad and its position is dependent on solvent and concentration.
¹³C NMR Ring -C H₂- (not adjacent to N)20 - 35Signals for the seven-membered azepane ring may differ slightly from the six-membered piperidine ring. rsc.org
Ring -C H₂-N- and -C H-N-40 - 65Carbons directly bonded to nitrogen are deshielded. rsc.org

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns.

GC-MS: In Gas Chromatography-Mass Spectrometry, the compound is first vaporized and separated from other components before being ionized and fragmented. The mass spectrum of this compound would show a molecular ion peak ([M]⁺) corresponding to its molecular weight (196.34 g/mol ). chemenu.com The fragmentation pattern is key to confirming the structure. Common fragmentation pathways for similar cyclic amines involve α-cleavage, where the bond adjacent to the nitrogen atom breaks, leading to the formation of stable, nitrogen-containing cations. mdpi.com For this molecule, characteristic fragments would be expected from the loss of the piperidine or azepane ring, or cleavage at the methylene bridge.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. researchgate.net This allows for the determination of the exact elemental composition, distinguishing this compound (C₁₂H₂₄N₂) from other compounds that might have the same nominal mass. researchgate.netresearchgate.net

Table 2: Mass Spectrometry Data for this compound

ParameterValueMethod
Molecular FormulaC₁₂H₂₄N₂-
Molecular Weight196.34 g/mol -
Exact Mass196.1939 DaHigh-Resolution Mass Spectrometry (HRMS)
Key Fragmentation IonsPredicted at m/z corresponding to cleavage of the piperidine and azepane rings.Electron Impact (EI) - MS

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. It is particularly useful for identifying the presence of specific functional groups. The IR spectrum of this compound would be characterized by absorptions corresponding to its amine and alkane functionalities.

Table 3: Characteristic IR Absorption Bands for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
Secondary AmineN-H Stretch3300 - 3500Weak to Medium
AlkaneC-H Stretch2850 - 2960Strong
Secondary AmineN-H Bend1550 - 1650Variable
AlkaneC-H Bend1350 - 1470Medium

Chromatographic Analysis for Purity Assessment and Isomer Separation

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis and purification of non-volatile compounds. For a basic compound like this compound, reverse-phase HPLC is a common method. A C18 column is typically used with a mobile phase consisting of a mixture of an aqueous buffer (often containing an acid modifier like formic acid or trifluoroacetic acid to ensure the amine is protonated and gives good peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. researchgate.net By monitoring the eluent with a UV detector (if the compound has a chromophore, which this one lacks) or, more powerfully, a mass spectrometer (LC-MS), the purity of the sample can be accurately determined. researchgate.net HPLC is also highly effective for separating stereoisomers if a suitable chiral stationary phase is employed.

Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds like this compound. researchgate.net The sample is injected into a heated port, vaporized, and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interaction with the column's stationary phase. A non-polar or medium-polarity column is typically used for amine analysis. The retention time is a characteristic property that can be used for identification when compared to a known standard. When coupled with a Flame Ionization Detector (FID) or a mass spectrometer (GC-MS), GC provides excellent quantification and purity assessment. researchgate.net It is also capable of separating structural isomers, such as 1-(piperidin-3-ylmethyl)azepane (B3388880) or 1-(piperidin-4-ylmethyl)azepane, which would likely have different retention times. scbt.com

Chiral Supercritical Fluid Chromatography (SFC) for Enantiomeric Resolution

The separation of enantiomers, or chiral resolution, is a critical step in the characterization of chiral compounds like this compound. chromatographyonline.com Supercritical fluid chromatography (SFC) has emerged as a powerful and efficient technique for this purpose, often favored over traditional high-performance liquid chromatography (HPLC) for its speed and reduced use of toxic solvents. chromatographyonline.comnih.gov

SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the primary component of the mobile phase. chromatographyonline.com The properties of supercritical CO2, which lie between those of a liquid and a gas, allow for high chromatographic efficiency and fast analysis times. chromatographyonline.com For chiral separations, the key component is the chiral stationary phase (CSP). chromatographyonline.com These are specialized column packing materials that can interact differently with each enantiomer, leading to their separation. chromatographyonline.com

Detailed Research Findings:

The process of developing a chiral SFC method typically involves screening a variety of CSPs and mobile phase compositions to achieve optimal separation. mdpi.com Modifiers, such as alcohols (e.g., methanol, ethanol, 2-propanol), are often added to the CO2 mobile phase to enhance solubility and improve the separation. nih.gov The choice of the specific polysaccharide derivative (e.g., tris-(3,5-dimethylphenylcarbamoyl)cellulose) and the modifier can significantly impact the retention and resolution of the enantiomers. nih.govnih.gov For instance, in the separation of other chiral compounds, amylose-based CSPs have shown excellent resolution capabilities. nih.gov

The efficiency of a chiral SFC separation is evaluated based on several parameters, including the retention factor (k), the separation factor (α), and the resolution (Rs). A higher separation factor indicates a greater difference in the interaction of the two enantiomers with the CSP, and a resolution value greater than 1.5 is generally desired for baseline separation. Research on similar compounds has shown that SFC can achieve high resolution and productivity, making it an ideal technique for both analytical and preparative scale separations. nih.gov

Table 1: Key Parameters in Chiral SFC

ParameterDescriptionSignificance
Retention Factor (k) A measure of the time a compound is retained on the column.Indicates the strength of interaction with the stationary phase.
Separation Factor (α) The ratio of the retention factors of the two enantiomers.A value > 1 is necessary for separation; the larger the value, the better the separation.
Resolution (Rs) A quantitative measure of the degree of separation between two peaks.An Rs ≥ 1.5 indicates baseline separation.

Conformational Analysis using Spectroscopic and Computational Methods

The three-dimensional arrangement of atoms in a molecule, or its conformation, plays a crucial role in its chemical and biological properties. For a flexible molecule like this compound, which contains two saturated heterocyclic rings, a multitude of conformations are possible. Understanding the preferred conformations is essential for a complete structural description. This is typically achieved through a combination of spectroscopic techniques and computational modeling.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for conformational analysis in solution. One-dimensional (¹H and ¹³C) and two-dimensional NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY), provide information about the spatial proximity of atoms. researchgate.net For the piperidine and azepane rings, the coupling constants (J-values) between adjacent protons can help determine the dihedral angles and thus the ring conformations (e.g., chair, boat, or twist-boat). researchgate.net For example, studies on similar piperidine derivatives have used NMR to establish the preferred chair or boat conformations of the piperidine ring. researchgate.net

Computational Methods:

Computational chemistry offers powerful tools to complement experimental data. Molecular mechanics and quantum mechanics calculations, such as Density Functional Theory (DFT), can be used to calculate the energies of different possible conformations. whiterose.ac.uk By identifying the low-energy conformers, it is possible to predict the most stable and therefore most populated conformations of the molecule. These computational studies can also predict spectroscopic parameters, which can then be compared with experimental data for validation. For instance, DFT studies have been used to understand the rotational barriers of substituents on piperidine rings. whiterose.ac.uk

Determination of Absolute Configuration (e.g., X-ray Crystallography, Vibrational Circular Dichroism)

While chiral chromatography can separate enantiomers, it does not inherently determine the absolute configuration (the actual three-dimensional arrangement of atoms in space, designated as R or S) of each enantiomer. For this, other specialized techniques are required.

X-ray Crystallography:

X-ray crystallography is the gold standard for determining the absolute configuration of a molecule, provided that a suitable single crystal can be obtained. researchgate.net This technique involves diffracting X-rays off a crystal, which produces a unique diffraction pattern. Analysis of this pattern allows for the precise determination of the atomic positions in the crystal lattice, revealing the molecule's three-dimensional structure and, consequently, its absolute configuration. whiterose.ac.uk The determination of the absolute configuration of other chiral piperidine derivatives has been successfully achieved using this method. whiterose.ac.uk

Vibrational Circular Dichroism (VCD):

Vibrational Circular Dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.gov The resulting VCD spectrum is unique to a specific enantiomer and its conformation. By comparing the experimentally measured VCD spectrum with the spectrum predicted by ab initio quantum mechanical calculations for a known absolute configuration (e.g., the R or S enantiomer), the absolute configuration of the sample can be determined. nih.gov VCD is particularly useful when obtaining a single crystal for X-ray analysis is not feasible. The technique has been successfully applied to determine the absolute configuration of various chiral molecules, including those with similar structural motifs. nih.gov

Table 2: Methods for Determining Absolute Configuration

MethodPrincipleRequirementsOutcome
X-ray Crystallography Diffraction of X-rays by a single crystal.A single, high-quality crystal of the compound.Unambiguous determination of the three-dimensional structure and absolute configuration. researchgate.net
Vibrational Circular Dichroism (VCD) Differential absorption of left and right circularly polarized infrared light.The compound must be chiral and have a measurable VCD spectrum.Determination of absolute configuration in solution by comparison with computational predictions. nih.gov

Structure Activity Relationship Sar Investigations of 1 Piperidin 2 Ylmethyl Azepane Analogs

Postulated Influence of the Piperidine (B6355638) Moiety on Receptor Binding and Biological Interactions

The piperidine ring is a prevalent scaffold in many biologically active compounds. Its conformational flexibility and the basicity of its nitrogen atom are key features that influence receptor interactions. In a hypothetical SAR study of 1-(Piperidin-2-ylmethyl)azepane analogs, modifications to the piperidine ring would be a primary focus. N-alkylation or N-acylation of the piperidine nitrogen would alter its basicity and steric profile, likely impacting binding affinity and selectivity. Substitution on the carbon atoms of the piperidine ring could introduce new interaction points with a receptor, such as hydrogen bonds or hydrophobic interactions, and could also influence the ring's preferred conformation.

Postulated Influence of the Azepane Moiety on Receptor Binding and Biological Interactions

The seven-membered azepane ring offers greater conformational flexibility compared to a six-membered piperidine ring. This increased flexibility can be advantageous or detrimental to receptor binding. A larger ring might allow for better adaptation to a binding pocket, but the associated entropic cost of restricting its conformation upon binding could decrease affinity. In a hypothetical SAR study, the size of the azepane ring and the position of the nitrogen atom would be critical variables to explore.

Postulated Role of Stereochemistry in Molecular Recognition and Biological Efficacy

The piperidine ring in this compound contains a chiral center at the 2-position. It is a well-established principle in pharmacology that different enantiomers of a chiral drug can exhibit vastly different biological activities. One enantiomer may bind with high affinity to a receptor, while the other may be inactive or even interact with a different target, potentially leading to off-target effects. Therefore, the stereochemistry of the 2-substituted piperidine is expected to be a critical determinant of the biological efficacy and selectivity of this compound.

Hypothetical Comparative SAR Analysis with Structurally Related Nitrogen Heterocycles

In drug discovery, it is common to synthesize and evaluate analogs where one heterocyclic ring is replaced by another to probe the importance of ring size and the number and position of heteroatoms. For instance, replacing the azepane ring with a piperazine (B1678402), pyrrolidine (B122466), or homopiperazine (B121016) ring would provide insights into the optimal ring size and basicity for a given biological target. A piperazine ring, with its second nitrogen atom, could offer an additional site for interaction or modification. A smaller pyrrolidine ring would impose more conformational restraint, while a larger homopiperazine ring would introduce even greater flexibility.

Investigation of Protonation States and their Repercussions on Binding Affinity and Selectivity

The nitrogen atoms in both the piperidine and azepane rings are basic and will exist in a protonated state at physiological pH. The positive charge of the protonated amine is often crucial for forming ionic interactions with acidic residues in a receptor binding site. The pKa values of these nitrogens, and thus their protonation state, can be modulated by nearby functional groups. Understanding and optimizing the protonation state is a key aspect of medicinal chemistry for improving binding affinity and selectivity, as well as influencing properties like solubility and membrane permeability.

Computational Chemistry and Molecular Modeling Studies of 1 Piperidin 2 Ylmethyl Azepane

Molecular Docking Simulations for Ligand-Target Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used to predict the binding mode and affinity of a small molecule ligand to the binding site of a target protein. nih.govresearchgate.net This information is crucial for understanding the mechanism of action and for the rational design of more potent and selective drug candidates.

In the context of 1-(Piperidin-2-ylmethyl)azepane, molecular docking simulations can be employed to identify potential biological targets and to elucidate the specific interactions that govern its binding. The process involves preparing the three-dimensional structures of both the ligand (this compound) and the potential protein targets. The ligand's structure can be generated and optimized using molecular mechanics force fields. The protein structures are typically obtained from experimental sources like the Protein Data Bank (PDB) or generated through homology modeling if experimental structures are unavailable. nih.gov

Docking algorithms then sample a large number of possible conformations and orientations of the ligand within the protein's binding site, and a scoring function is used to estimate the binding affinity for each pose. nih.gov The results can reveal key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the amino acid residues of the protein. For instance, studies on similar piperidine-based compounds have successfully used molecular docking to understand their binding to various receptors, such as sigma receptors. nih.gov

Table 1: Illustrative Molecular Docking Results for this compound with a Hypothetical Target Protein

Target ProteinBinding Affinity (kcal/mol)Key Interacting ResiduesType of Interaction
Hypothetical Receptor A-8.5ASP110, TYR150Hydrogen Bond, π-cation
Hypothetical Receptor B-7.2PHE250, LEU300Hydrophobic
Hypothetical Receptor C-6.8GLU120Salt Bridge

This table presents hypothetical data for illustrative purposes.

Pharmacophore Modeling for Rational Ligand Design

Pharmacophore modeling is a powerful ligand-based drug design approach used when the three-dimensional structure of the target is unknown. nih.gov A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target and trigger a response. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and charged/ionizable groups. nih.gov

For this compound and its analogues, pharmacophore models can be developed based on a set of known active compounds. By aligning these molecules and identifying the common chemical features responsible for their biological activity, a 3D pharmacophore model can be generated. This model can then be used as a query to screen large compound libraries to identify new molecules with the desired activity profile. Furthermore, the model can guide the rational design of new derivatives of this compound with improved potency and selectivity. The conformational flexibility of the piperidine (B6355638) and azepane rings would be a critical consideration in developing a robust pharmacophore model. nih.gov

Table 2: Hypothetical Pharmacophore Features for a Series of Active this compound Analogs

Pharmacophoric FeatureLocation/DescriptionImportance
Hydrogen Bond AcceptorNitrogen atom of the piperidine ringHigh
Hydrogen Bond DonorN-H group of the azepane ring (if protonated)Medium
Hydrophobic/Aromatic CenterPiperidine ringHigh
Positive Ionizable FeatureProtonated nitrogen atomsHigh

This table presents hypothetical data for illustrative purposes.

Density Functional Theory (DFT) Calculations (e.g., for Electronic Structure, Conformational Energetics)

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. scirp.orgnih.gov DFT calculations can provide valuable information about the distribution of electron density, molecular orbitals, and electrostatic potential, which are crucial for understanding a molecule's chemical behavior. scirp.org

For this compound, DFT calculations can be used to:

Determine the most stable conformation: The molecule has several rotatable bonds and two flexible ring systems, leading to a large number of possible conformations. DFT can be used to calculate the relative energies of these conformers to identify the most stable, low-energy structures.

Analyze the electronic properties: DFT can be used to calculate properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. scirp.org

Predict spectroscopic properties: DFT calculations can be used to predict vibrational frequencies (IR and Raman spectra) and NMR chemical shifts, which can aid in the experimental characterization of the compound. nih.gov

Calculate reactivity descriptors: Parameters such as chemical hardness, softness, and electrophilicity index can be derived from DFT calculations, providing insights into the molecule's reactivity. nih.govmdpi.com

Table 3: Illustrative DFT-Calculated Properties for this compound

PropertyCalculated Value
HOMO Energy-6.5 eV
LUMO Energy1.2 eV
HOMO-LUMO Gap7.7 eV
Dipole Moment2.1 D

This table presents hypothetical data for illustrative purposes and the values are typical for similar organic molecules.

Molecular Dynamics Simulations for Conformational Sampling and Binding Dynamics

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of molecular systems. mdpi.com MD simulations provide a detailed view of the dynamic motions of atoms and molecules, allowing for the exploration of conformational changes, binding pathways, and the stability of ligand-protein complexes. mdpi.com

In the study of this compound, MD simulations can be applied to:

Explore the conformational landscape: MD simulations can be used to sample the vast conformational space of the flexible piperidine and azepane rings and the linker, providing a more realistic representation of the molecule's structure in solution.

Investigate the stability of docked poses: Following molecular docking, MD simulations can be performed on the ligand-protein complex to assess the stability of the predicted binding mode over time. nih.gov The simulation can reveal if the key interactions are maintained and if the ligand remains stably bound in the active site.

Calculate binding free energies: Advanced MD simulation techniques, such as free energy perturbation or thermodynamic integration, can be used to calculate the binding free energy of this compound to its target, providing a more accurate prediction of binding affinity than docking scores alone.

Table 4: Illustrative MD Simulation Parameters for this compound in a Water Box

ParameterValue
Simulation Time200 ns
Temperature300 K
Pressure1 atm
Force FieldOPLS-AA

This table presents typical parameters for an MD simulation.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.govijnrd.org QSAR models are developed by correlating physicochemical or structural descriptors of molecules with their experimentally determined activities. ijnrd.org

To perform a QSAR study on this compound, a dataset of structurally related analogues with their corresponding biological activities would be required. Various molecular descriptors would be calculated for each compound, including:

Topological descriptors: These describe the connectivity of atoms in a molecule.

Electronic descriptors: These relate to the electronic properties, such as partial charges and dipole moment.

Steric descriptors: These describe the size and shape of the molecule.

Hydrophobic descriptors: These quantify the lipophilicity of the molecule.

Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a QSAR model that can predict the activity of new, untested compounds. brieflands.com A statistically significant QSAR model can be a valuable tool for prioritizing the synthesis of new derivatives of this compound with enhanced biological activity. nih.gov

Table 5: Illustrative QSAR Equation for a Hypothetical Series of this compound Analogs

EquationStatistical Parameters
log(1/IC50) = 0.5 * logP - 0.2 * MW + 1.5 * HBA + 2.1r² = 0.85, q² = 0.75

This table presents a hypothetical QSAR equation for illustrative purposes, where logP is the lipophilicity, MW is the molecular weight, and HBA is the number of hydrogen bond acceptors. r² is the correlation coefficient and q² is the cross-validated correlation coefficient.

Preclinical Biological Activity and Mechanistic Studies of 1 Piperidin 2 Ylmethyl Azepane Analogs

Receptor Binding Affinities and Selectivity Profiles (e.g., Histamine (B1213489) H3 Receptors, Sigma-1 Receptors, Dopamine (B1211576) D2 Receptors, Cholinesterase Enzymes)

Analogs of 1-(Piperidin-2-ylmethyl)azepane, particularly those incorporating piperidine (B6355638) and azepane cores, have demonstrated significant binding affinities for several key receptors.

Histamine H3 Receptors (H3R): Novel biphenyloxy-alkyl derivatives of piperidine and azepane have been synthesized and evaluated for their binding properties at the human histamine H3 receptor. drugbank.comnih.gov One of the most potent compounds identified was 1-(6-(3-phenylphenoxy)hexyl)azepane, which exhibited a high affinity with a Ki value of 18 nM. drugbank.comnih.gov Other analogs, such as 1-(5-(4-phenylphenoxy)pentyl)piperidine and 1-(5-(4-phenylphenoxy)pentyl)azepane, also showed significant affinity with Ki values of 25 nM and 34 nM, respectively. drugbank.comnih.gov These compounds were classified as H3R antagonists. drugbank.comnih.gov Notably, these analogs displayed high selectivity for the H3R over the H4R (over 600-fold). drugbank.comnih.gov The unsubstituted piperidine ring in the basic part of the compounds appears to be influential for high affinity at the human H3R. acs.org

Sigma-1 (σ1) and Sigma-2 (σ2) Receptors: Research into piperazine (B1678402) and piperidine derivatives has revealed dual-acting ligands for histamine H3 and sigma-1 receptors. acs.org Many of these compounds interact with both sigma receptor subtypes to varying degrees. acs.org The piperidine moiety has been identified as a critical structural element for dual H3/σ1 receptor activity. acs.orgnih.gov For instance, replacing a piperidine with a piperazine can significantly alter the affinity for the σ1 receptor. acs.org Certain nitrile derivatives with a 4-pyridylpiperidine moiety have demonstrated high affinity for both H3R (Ki = 7.7 nM) and σ1R (Ki = 4.5 nM). nih.gov

Dopamine D2, D3, and D4 Receptors: Analogs based on N-phenylpiperazine have been studied for their selectivity for D3 versus D2 dopamine receptors. nih.gov These compounds show varied binding affinities and selectivities. nih.gov The D2-like receptors (D2, D3, and D4) are G protein-coupled receptors involved in numerous neurological functions. mdpi.com The design of ligands that can differentiate between these highly homologous subtypes is a significant area of research. nih.gov Some piperidine-based ligands have been developed as potent and selective antagonists for the D4 receptor. mdpi.com

The following table summarizes the receptor binding affinities for selected analogs:

Table 1: Receptor Binding Affinities of this compound Analogs
CompoundTarget ReceptorBinding Affinity (Ki)Reference
1-(6-(3-phenylphenoxy)hexyl)azepaneHistamine H318 nM drugbank.comnih.gov
1-(5-(4-phenylphenoxy)pentyl)piperidineHistamine H325 nM drugbank.comnih.gov
1-(5-(4-phenylphenoxy)pentyl)azepaneHistamine H334 nM drugbank.comnih.gov
Nitrile derivative with 4-pyridylpiperidine moiety (KSK68)Histamine H37.7 nM nih.gov
Nitrile derivative with 4-pyridylpiperidine moiety (KSK68)Sigma-14.5 nM nih.gov

Enzyme Inhibition Studies (e.g., Acetylcholinesterase, Monoamine Oxidases)

Cholinesterase Inhibition: The piperidine ring is a common scaffold in the design of cholinesterase inhibitors. nih.gov Analogs of this compound have been investigated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the pathogenesis of Alzheimer's disease. nih.govnih.gov For instance, N-(2-(piperidin-1-yl)ethyl)benzamide derivatives have been synthesized and evaluated as potential anti-Alzheimer agents, with one derivative containing a fluorine atom showing an IC50 value of 13 ± 2.1 nM against AChE. nih.gov Another study on substituted cinnamoyl piperidinyl acetates identified a compound with a 2-chloro substitution as a potent AChE inhibitor (IC50 = 19.74 ± 0.96 µM). nih.gov

Monoamine Oxidase (MAO) Inhibition: Piperine (B192125), a naturally occurring piperidine alkaloid, and its derivatives have been studied as inhibitors of monoamine oxidase A (MAO-A) and B (MAO-B). nih.gov These enzymes are significant targets in the treatment of depression and neurodegenerative diseases. nih.gov Docking studies have shown that piperine can fit within the active site of MAO. nih.gov Synthetic piperine derivatives have demonstrated considerable MAO inhibitory activity, with some showing selectivity towards the hMAO-A isoform due to the presence of bulky aromatic rings. nih.gov

The following table presents enzyme inhibition data for selected analogs:

Table 2: Enzyme Inhibition by this compound Analogs
Compound ClassTarget EnzymeInhibitory Concentration (IC50)Reference
N-(2-(piperidin-1-yl)ethyl)benzamide derivative (with ortho-fluorine)Acetylcholinesterase (AChE)13 ± 2.1 nM nih.gov
Substituted cinnamoyl piperidinyl acetate (B1210297) (with 2-chloro substitution)Acetylcholinesterase (AChE)19.74 ± 0.96 µM nih.gov
Substituted cinnamoyl piperidinyl acetate (with 4-ethoxy-3-methoxy moiety)Butyrylcholinesterase (BChE)13.49 ± 0.44 µM nih.gov
PiperineMonoamine Oxidase A (hMAO-A)19.01 ± 0.031 µM nih.gov

Identification and Elucidation of Molecular Targets and Associated Biological Pathways

The biological activity of this compound analogs is linked to their interaction with key molecular targets that modulate various signaling pathways. For instance, by acting as antagonists at the histamine H3 receptor, these compounds can influence the release of several neurotransmitters in the central nervous system, a pathway relevant for conditions like Alzheimer's disease and schizophrenia. acs.org

The inhibition of cholinesterases directly impacts the cholinergic system by increasing the levels of the neurotransmitter acetylcholine. nih.gov This is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.gov Similarly, the inhibition of monoamine oxidases affects the levels of monoamine neurotransmitters, which is a cornerstone of treatment for depression and other neurological disorders. nih.gov

Exploration of Multitarget-Directed Ligand Potential

The development of multitarget-directed ligands (MTDLs) is a growing strategy in drug discovery, particularly for complex multifactorial diseases like Alzheimer's. nih.govdundee.ac.uknih.gov Analogs of this compound are promising candidates for this approach due to their ability to interact with multiple targets.

The dual affinity for histamine H3 and sigma-1 receptors is a prime example of this multitarget potential. acs.orgnih.gov Both of these receptors are implicated in pain pathways, suggesting that dual-acting ligands could offer improved therapeutic benefits. acs.org Furthermore, piperine-derived compounds have been designed as MTDLs for Alzheimer's disease by targeting cholinesterases, BACE1, and amyloid-beta aggregation. nih.gov This approach aims to address several pathological aspects of the disease with a single molecule. nih.gov The rationale is that a single MTDL could reduce the risk of drug-drug interactions that can arise from polypharmacy, a common issue in elderly patients. dundee.ac.uk

In Vitro Biological Assessments in Relevant Assay Systems

The preclinical evaluation of these analogs involves a range of in vitro assays to characterize their biological activity. Receptor binding assays, typically using radioligand displacement, are fundamental in determining the affinity and selectivity of the compounds for their molecular targets. nih.gov Functional assays, such as cAMP accumulation assays, are used to determine whether a ligand acts as an agonist or antagonist at a G protein-coupled receptor. drugbank.comnih.gov

For enzyme inhibitors, in vitro biochemical assays are conducted to determine their potency, often expressed as an IC50 value. nih.gov In the context of Alzheimer's disease research, assays to measure the inhibition of amyloid-beta aggregation are also employed. nih.gov Furthermore, cell-based assays using cell lines like SH-SY5Y are used to assess the neuroprotective properties of these compounds. nih.gov The parallel artificial membrane permeability assay (PAMPA) is often used to predict the ability of these compounds to cross the blood-brain barrier. dundee.ac.uk

Q & A

Q. What are the optimal synthetic routes for 1-(Piperidin-2-ylmethyl)azepane, and how can reaction conditions be systematically varied to improve yield?

To optimize synthesis, researchers should explore one-pot methods by combining ketone intermediates with azepane derivatives under controlled heating (e.g., 90°C for 6–8 hours). Reaction progress can be monitored via TLC (using chloroform as an eluent) . Systematic variation of catalysts (e.g., acid/base conditions), solvents (e.g., 2-propanol for dilution and DMF for crystallization), and stoichiometric ratios of reagents can enhance yield. Epoxide intermediates, as demonstrated in analogous azepane syntheses, may also improve regioselectivity .

Q. How can researchers characterize the structural purity of this compound using spectroscopic and chromatographic methods?

  • NMR Spectroscopy : Use a 300 MHz spectrometer with DMSO–CCl4 mixtures (1:3) to resolve proton environments, referencing residual DMSO-d6 signals (δ 2.5 ppm) .
  • HPLC : Employ a mobile phase of methanol and buffer (65:35) with sodium acetate and 1-octanesulfonate (pH 4.6) to assess purity. System suitability tests ensure retention time consistency .
  • Mass Spectrometry : Calculate molecular weight (e.g., 220.268 g/mol for related azepanes) and compare with experimental LC-MS data .

Q. What purification techniques are recommended for isolating this compound from complex reaction mixtures?

  • Crystallization : Use 2-propanol-DMF mixtures to isolate precipitates, followed by recrystallization .
  • Column Chromatography : Optimize silica gel columns with gradient elution (e.g., hexane/ethyl acetate) to separate byproducts.
  • Distillation : For volatile impurities, fractional distillation under reduced pressure may be effective .

Advanced Research Questions

Q. What strategies are effective in resolving discrepancies between computational predictions and experimental data regarding the compound's conformational stability?

  • Molecular Dynamics (MD) Simulations : Compare computed energy minima with experimental NMR data (e.g., coupling constants and chemical shifts) to validate conformers .
  • X-ray Crystallography : Resolve crystal structures to confirm spatial arrangements of the piperidine-azepane scaffold .
  • Data Triangulation : Combine DFT calculations, spectroscopic data, and thermodynamic analyses (e.g., DSC) to reconcile contradictions .

Q. How can in vitro and in vivo assays be designed to evaluate the compound's interaction with neurological targets like CB1 receptors?

  • In Vitro Binding Assays : Use radiolabeled ligands (e.g., [³H]-CP55940) in competitive binding studies with CB1-transfected cell membranes. Measure IC₅₀ values via scintillation counting .
  • In Vivo Behavioral Models : Administer the compound to rodents and assess locomotor activity or catalepsy, referencing azepane isomers with known cannabinoid receptor affinities .
  • Metabolic Stability Tests : Incubate the compound with hepatic microsomes and quantify parent molecule degradation via LC-MS/MS .

Q. What methodological approaches are used to analyze the compound's metabolic stability in hepatic microsomal assays?

  • Microsomal Incubation : Use pooled human liver microsomes with NADPH cofactor, and terminate reactions with acetonitrile at timed intervals.
  • Metabolite Identification : Employ high-resolution mass spectrometry (HR-MS) to detect phase I/II metabolites, comparing fragmentation patterns with computational predictions .
  • Kinetic Analysis : Calculate intrinsic clearance (CLint) using the substrate depletion method .

Q. How should researchers address contradictions in reported synthetic yields or reaction efficiencies for analogous azepane derivatives?

  • Replication Studies : Reproduce published protocols while controlling for variables like solvent purity, moisture, and catalyst lot .
  • Design of Experiments (DoE) : Apply factorial designs to isolate critical factors (e.g., temperature, pH) affecting yield .
  • Cross-Validation : Compare results across multiple analytical platforms (e.g., HPLC, NMR, and GC-MS) to confirm reproducibility .

Q. Methodological Notes

  • Data Contradiction Analysis : Triangulate findings using orthogonal techniques (e.g., spectroscopic, chromatographic, and computational) to minimize bias .
  • Ethical Compliance : For biological studies, adhere to institutional guidelines for in vivo protocols and human tissue use .

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